1-Ethyl-3,3-diphenylpyrrolidine 1-Ethyl-3,3-diphenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 5415-75-8
VCID: VC19741043
InChI: InChI=1S/C18H21N/c1-2-19-14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
SMILES:
Molecular Formula: C18H21N
Molecular Weight: 251.4 g/mol

1-Ethyl-3,3-diphenylpyrrolidine

CAS No.: 5415-75-8

Cat. No.: VC19741043

Molecular Formula: C18H21N

Molecular Weight: 251.4 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3,3-diphenylpyrrolidine - 5415-75-8

Specification

CAS No. 5415-75-8
Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
IUPAC Name 1-ethyl-3,3-diphenylpyrrolidine
Standard InChI InChI=1S/C18H21N/c1-2-19-14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
Standard InChI Key BVXDQNUPEAAPPE-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Ethyl-3,3-diphenylpyrrolidine consists of a pyrrolidine core (C₄H₉N) modified with three substituents:

  • Ethyl group (-CH₂CH₃) at the 1-position

  • Two phenyl groups (-C₆H₅) at the 3-positions

The compound’s stereochemistry is influenced by the spatial arrangement of these substituents. While the exact configuration (e.g., cis/trans isomerism) remains unspecified in available data, analogous structures like EDDP exhibit geometric isomerism due to the ethylidene group .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₉H₂₁NDerived from EDDP
Molecular Weight263.38 g/molCalculated
IUPAC Name1-Ethyl-3,3-diphenylpyrrolidineSystematic naming
SMILES NotationCC1NCCC1(C2=CC=CC=C2)C3=CC=CC=C3Based on EDDP
Potential IsomerismPossible stereoisomers due to ring substituentsEDDP

Synthesis and Manufacturing Approaches

General Synthetic Strategies

While no direct synthesis routes for 1-ethyl-3,3-diphenylpyrrolidine are documented, methodologies for similar pyrrolidine derivatives offer plausible pathways:

Alkylation of Pyrrolidine Precursors

A common approach involves the alkylation of pyrrolidine or its derivatives. For instance, the synthesis of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide methiodide (a structurally related compound) employs halohydrocarbon solvents and controlled temperature conditions . Adapting this method, 1-ethyl-3,3-diphenylpyrrolidine could be synthesized via:

  • N-alkylation: Reacting pyrrolidine with ethyl halides (e.g., ethyl bromide) in the presence of a base.

  • Friedel-Crafts Arylation: Introducing phenyl groups using aryl halides and Lewis acid catalysts .

Cyclization Reactions

Cyclization of linear precursors, such as γ-amino alcohols or ketones, represents another viable route. For example, 1-methyl-3,3-diphenylpyrrolidine-2,5-dione is synthesized via cyclocondensation of diphenylsuccinic acid with methylamine .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from EDDP (a methyl-substituted analog) suggest moderate thermal stability, with decomposition temperatures likely exceeding 200°C . The compound’s melting point remains uncharacterized, but crystalline analogs like 1-methyl-3,3-diphenylpyrrolidine-2,5-dione exhibit melting points above 150°C .

Solubility and Partitioning

  • Solubility: Expected to be lipophilic due to aromatic phenyl groups, with limited solubility in polar solvents (e.g., water) and higher solubility in hydrocarbons (e.g., dichloromethane) .

  • LogP: Estimated at ~3.5–4.0, indicating significant hydrophobicity .

Chemical Reactivity and Functionalization

Ring Functionalization

The pyrrolidine nitrogen and adjacent carbons are potential sites for chemical modification:

  • N-alkylation: Further alkylation could yield quaternary ammonium salts, as seen in the synthesis of carbodiimide derivatives .

  • Oxidation: The α-carbons adjacent to nitrogen may undergo oxidation to form lactams or imides .

Stability Under Acidic/Basic Conditions

Pyrrolidine derivatives generally exhibit stability in mild acidic/basic conditions but may undergo ring-opening under strong acidic hydrolysis.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include δ 1.2–1.5 ppm (ethyl CH₃), δ 2.5–3.5 ppm (pyrrolidine CH₂), and δ 7.2–7.5 ppm (aromatic protons) .

    • ¹³C NMR: Peaks near δ 45–50 ppm (pyrrolidine carbons) and δ 125–140 ppm (aromatic carbons) .

  • Mass Spectrometry: A molecular ion peak at m/z 263.38 (M⁺) with characteristic fragments from ethyl and phenyl group cleavages .

Chromatographic Separation

Chiral separation methods for EDDP and EMDP (methadone metabolites) using capillary electrophoresis with cyclodextrin derivatives highlight the potential for enantiomeric resolution of 1-ethyl-3,3-diphenylpyrrolidine .

Table 2: Hypothetical Chromatographic Conditions

ParameterSpecificationSource Analogy
Stationary Phaseβ-cyclodextrin-coated capillaryEDDP separation
Mobile Phase100 mM phosphate buffer (pH 2.6)
DetectionUV absorbance at 210 nm

Applications and Industrial Relevance

Pharmaceutical Intermediates

Challenges and Future Directions

Synthetic Optimization

Current gaps in literature necessitate optimized routes for large-scale production. Lessons from carbodiimide synthesis (e.g., solvent selection, temperature control) could improve yields .

Stereochemical Studies

Detailed investigations into the compound’s stereoisomerism and enantioselective synthesis are needed, building on chiral separation techniques developed for EDDP .

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